![molecular formula C7H4FIN2 B3392597 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190314-70-5](/img/structure/B3392597.png)
5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C7H4FIN2 . It is a fluorinated building block and is often used in early discovery research . The compound is usually available in solid form .
Molecular Structure Analysis
The SMILES string of 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is Fc1cnc2[nH]cc(I)c2c1 . The InChI key is SKGPKXOWCGPCBE-UHFFFAOYSA-N . This information can be used to generate a 3D model of the molecule for further analysis.Physical And Chemical Properties Analysis
5-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a solid . It has a molecular weight of 262.03 .Scientific Research Applications
FGFR4 Inhibitors
FGFR4 (Fibroblast Growth Factor Receptor 4) is a protein that has been implicated in several types of cancer. Compounds similar to “5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine” have been developed as FGFR4 inhibitors, showing potent antiproliferative activity against Hep3B cells .
Human Neutrophil Elastase (HNE) Inhibitors
Human Neutrophil Elastase is an enzyme involved in the immune response. Compounds with a similar structure to “5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine” have been used in research targeting HNE .
Cancer Research
Compounds similar to “5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine” have shown inhibitory activity against different cancer cell lines . This suggests potential applications in cancer research.
Kinase Inhibitors
Kinases are enzymes that play a key role in cell signaling. Pyrrolopyridine derivatives have been used in the development of kinase inhibitors .
Fluorinated Building Blocks
The presence of a fluorine atom in “5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine” makes it a potential candidate for use as a fluorinated building block in the synthesis of more complex molecules .
Drug Discovery
Given its unique structure and reactivity, “5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine” could be used as a starting point for the synthesis of new drug candidates in pharmaceutical research .
Mechanism of Action
While the exact mechanism of action of 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is not specified in the search results, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the FGFR signaling pathway . This pathway plays an essential role in various types of tumors , suggesting that these compounds, including possibly 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine, could be used in cancer therapy.
properties
IUPAC Name |
5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLUNLVTKBWZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271168 | |
Record name | 5-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190314-70-5 | |
Record name | 5-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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